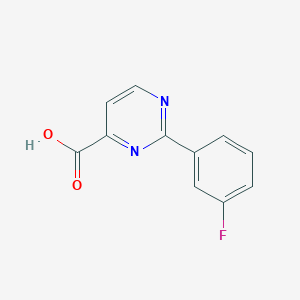
2-(Thiophen-3-yl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene easily reacts with electrophiles due to the sulfur atom that contributes two π electrons to the aromatic sextet . This makes thiophene a part of the group of π-excessive heteroaromatics .科学的研究の応用
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including “2-(Thiophen-3-yl)-1,3-thiazolidine,” have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. Research in this area focuses on synthesizing novel thiophene-based compounds and evaluating their cytotoxicity against different cancer cell lines.
Material Science: Organic Semiconductors
The thiophene moiety is integral to the development of organic semiconductors . “2-(Thiophen-3-yl)-1,3-thiazolidine” can be used in the synthesis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its incorporation into semiconductor materials could improve charge transport properties, which is crucial for enhancing device performance.
Pharmacology: Anti-Inflammatory and Antimicrobial Effects
Thiophene derivatives exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial activities . “2-(Thiophen-3-yl)-1,3-thiazolidine” may serve as a scaffold for developing new drugs that can modulate inflammatory pathways or combat microbial infections, contributing to the treatment of various diseases.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . The application of “2-(Thiophen-3-yl)-1,3-thiazolidine” in protective coatings could prevent the degradation of metals, extending the lifespan of machinery and infrastructure.
Organic Synthesis: Building Blocks for Complex Molecules
“2-(Thiophen-3-yl)-1,3-thiazolidine” can be utilized as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, aiding in the discovery of new compounds with potential industrial or pharmaceutical applications.
Photovoltaic Applications: Efficiency Enhancement
Research into thiophene-based compounds has extended into the field of photovoltaics. “2-(Thiophen-3-yl)-1,3-thiazolidine” could be modified to serve as a triplet sensitizer in polythiophene derivatives, aiming to increase the efficiency of bulk heterojunction photovoltaic devices.
将来の方向性
特性
IUPAC Name |
2-thiophen-3-yl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-3-9-5-6(1)7-8-2-4-10-7/h1,3,5,7-8H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBYFRWZPWIHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1,3-thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

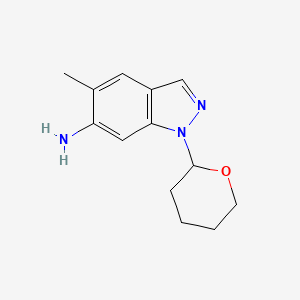
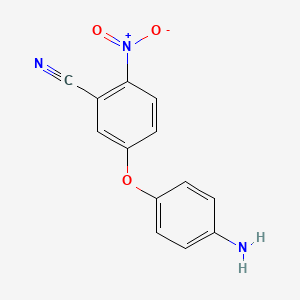
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)
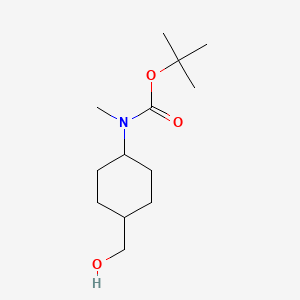

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)
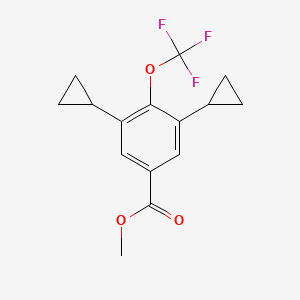

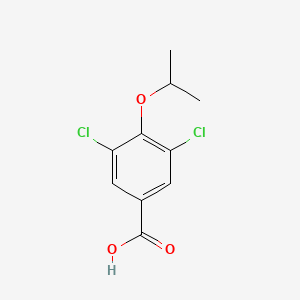
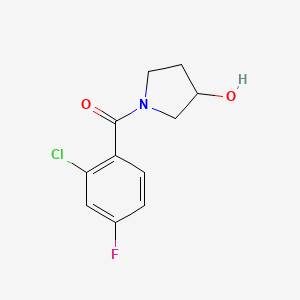
![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)


